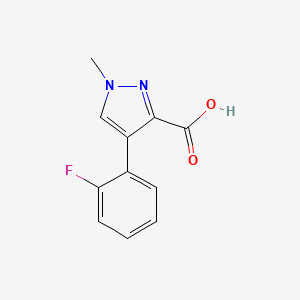
5'-Bromo-6-methoxy-2,3'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Bromo-6-methoxy-2,3’-bipyridine: is a bipyridine derivative with the molecular formula C11H9BrN2O . This compound is characterized by the presence of a bromine atom at the 5’ position and a methoxy group at the 6 position on the bipyridine structure . Bipyridine derivatives are known for their coordination properties and are widely used in various fields, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-6-methoxy-2,3’-bipyridine typically involves the bromination of 6-methoxy-2,3’-bipyridine. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of 5’-Bromo-6-methoxy-2,3’-bipyridine may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .
Analyse Chemischer Reaktionen
Types of Reactions: 5’-Bromo-6-methoxy-2,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Coupling Reactions: It can participate in Suzuki, Stille, and Negishi coupling reactions to form more complex bipyridine derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Suzuki Coupling: Uses palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Stille Coupling: Involves the use of organotin compounds and palladium catalysts.
Negishi Coupling: Utilizes organozinc reagents and palladium catalysts.
Major Products Formed:
Substituted Bipyridines: Formed through substitution reactions.
Extended Bipyridine Derivatives: Produced via coupling reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5’-Bromo-6-methoxy-2,3’-bipyridine is used as a ligand in coordination chemistry to form metal complexes with various transition metals.
Biology: In biological research, bipyridine derivatives are explored for their ability to interact with DNA and proteins. They are investigated for their potential as therapeutic agents and molecular probes .
Medicine: The compound’s coordination properties make it a candidate for developing metal-based drugs and diagnostic agents. Its derivatives are studied for their anticancer and antimicrobial activities .
Industry: In the industrial sector, 5’-Bromo-6-methoxy-2,3’-bipyridine is used in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells .
Wirkmechanismus
The mechanism of action of 5’-Bromo-6-methoxy-2,3’-bipyridine primarily involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, making it an effective catalyst or therapeutic agent . The compound can also interact with biological macromolecules, affecting their structure and function .
Molecular Targets and Pathways:
Metal Ions: Coordination with transition metals like palladium, platinum, and copper.
Biological Macromolecules: Interaction with DNA and proteins, potentially leading to changes in their activity.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-2,2’-bipyridine: Another brominated bipyridine derivative with similar coordination properties.
2-Bromo-6-methylpyridine: A bromopyridine derivative used in similar applications.
Uniqueness: 5’-Bromo-6-methoxy-2,3’-bipyridine is unique due to the presence of both a bromine atom and a methoxy group, which can influence its reactivity and coordination properties. This combination of functional groups makes it a versatile compound for various applications in chemistry, biology, and industry .
Eigenschaften
CAS-Nummer |
383426-20-8 |
|---|---|
Molekularformel |
C11H9BrN2O |
Molekulargewicht |
265.11 g/mol |
IUPAC-Name |
2-(5-bromopyridin-3-yl)-6-methoxypyridine |
InChI |
InChI=1S/C11H9BrN2O/c1-15-11-4-2-3-10(14-11)8-5-9(12)7-13-6-8/h2-7H,1H3 |
InChI-Schlüssel |
XTSWKEBFDMQAHW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=N1)C2=CC(=CN=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol](/img/structure/B13973904.png)
![1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13973908.png)


![2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13973937.png)



![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13973966.png)


